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molecular formula C5H13NO3S B2521729 3-hydroxy-N,N-dimethylpropane-1-sulfonamide CAS No. 152537-54-7

3-hydroxy-N,N-dimethylpropane-1-sulfonamide

Cat. No. B2521729
M. Wt: 167.22
InChI Key: LWSKLRVAQWDDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389633

Procedure details

Using 3-acetoxypropane-1-sulfonyl chloride and dimethylamine hydrochloride, the same reaction as in Reference Example 44 and 46 was conducted to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][S:8](Cl)(=[O:10])=[O:9])(=O)C.Cl.[CH3:13][NH:14][CH3:15]>>[CH3:13][N:14]([CH3:15])[S:8]([CH2:7][CH2:6][CH2:5][OH:4])(=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Reference Example 44 and 46

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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